molecular formula C18H22N2O3S B4571138 N-(2-METHYLPROPYL)-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE

N-(2-METHYLPROPYL)-2-(PHENYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4571138
M. Wt: 346.4 g/mol
InChI Key: HHXLKJXFPQANEO-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as 2-methylpropylamine, under acidic conditions.

    Introduction of the Phenylmethanesulfonamido Group: The phenylmethanesulfonamido group can be introduced via sulfonylation. This involves the reaction of the benzamide with phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic due to its sulfonamide structure, which can inhibit bacterial growth.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropyl)-2-(phenylsulfonamido)benzamide: Similar structure but lacks the methanesulfonyl group.

    N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(2-Methylpropyl)-2-(phenylmethanesulfonamido)benzamide is unique due to the presence of both the phenylmethanesulfonamido group and the 2-methylpropyl substituent. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(benzylsulfonylamino)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14(2)12-19-18(21)16-10-6-7-11-17(16)20-24(22,23)13-15-8-4-3-5-9-15/h3-11,14,20H,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXLKJXFPQANEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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